molecular formula C13H15F2NO B2491101 N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide CAS No. 2411279-62-2

N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide

Cat. No. B2491101
CAS RN: 2411279-62-2
M. Wt: 239.266
InChI Key: TYWOHKUZXMHPTI-UHFFFAOYSA-N
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Description

N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide, commonly known as DFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPB is a synthetic compound that belongs to the class of enamide derivatives and has a molecular weight of 277.32 g/mol.

Mechanism of Action

The mechanism of action of DFPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. DFPB has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are known to play critical roles in cancer and inflammation.
Biochemical and Physiological Effects:
DFPB has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. DFPB has also been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

DFPB has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to modulate multiple signaling pathways simultaneously. However, DFPB also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on DFPB, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. Additionally, further studies are needed to elucidate the mechanism of action of DFPB and to determine its potential side effects and toxicity in vivo.

Synthesis Methods

DFPB can be synthesized using various methods, including the reaction of 2,6-difluorobenzaldehyde with 4-aminobutan-2-one, followed by the reaction of the resulting product with prop-2-yn-1-amine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of DFPB is a multi-step process that requires careful optimization of reaction conditions to ensure high yields and purity.

Scientific Research Applications

DFPB has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, DFPB has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. DFPB has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In pharmacology, DFPB has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. DFPB has also been studied for its potential as a drug candidate for the treatment of obesity and metabolic disorders.
In materials science, DFPB has been investigated for its potential as a building block for the synthesis of novel materials, such as dendrimers and polymers.

properties

IUPAC Name

N-[4-(2,6-difluorophenyl)butan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-3-13(17)16-9(2)7-8-10-11(14)5-4-6-12(10)15/h3-6,9H,1,7-8H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWOHKUZXMHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=CC=C1F)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide

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